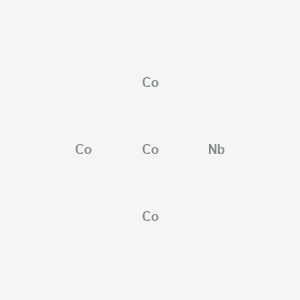
Cobalt;niobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and niobium are transition metals that form a variety of compounds with unique properties and applications. Cobalt, with atomic number 27, is known for its magnetic properties and is widely used in alloys and batteries. Niobium, with atomic number 41, is valued for its high melting point and resistance to corrosion, making it useful in superconducting materials and various industrial applications. When combined, cobalt and niobium form compounds that exhibit interesting chemical and physical properties, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-niobium compounds typically involves the reduction of niobium chloride with cobalt in a controlled atmosphere. One common method is the solvothermal synthesis, where niobium chloride is dissolved in benzyl alcohol, and cobalt is added to the solution. The mixture is then heated to promote the formation of cobalt-niobium compounds .
Industrial Production Methods: In industrial settings, the production of cobalt-niobium compounds often involves the chlorination of niobium ores followed by reduction with cobalt. This process is carried out in a fluidized bed reactor, where finely ground niobium ores are mixed with cobalt and heated to high temperatures to form the desired compounds .
Chemical Reactions Analysis
Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and niobium, which can range from +2 to +5 for cobalt and +3 to +5 for niobium .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-niobium compounds include oxygen, hydrogen, and halogens. For example, the oxidation of cobalt-niobium compounds with oxygen can lead to the formation of oxides, while reduction with hydrogen can produce metallic cobalt and niobium .
Major Products Formed: The major products formed from the reactions of cobalt-niobium compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield cobalt and niobium oxides, while reduction reactions can produce metallic cobalt and niobium .
Scientific Research Applications
Cobalt-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the selective catalytic reduction of nitrogen oxides with ammonia . In biology and medicine, cobalt-niobium compounds are investigated for their potential use in medical implants and drug delivery systems due to their biocompatibility and unique properties . In industry, these compounds are used in the production of superconducting materials, which are essential for applications such as MRI scanners and particle accelerators .
Mechanism of Action
The mechanism of action of cobalt-niobium compounds involves the interaction of cobalt and niobium atoms with their molecular targets. In catalytic applications, the redox properties of cobalt and the acid properties of niobium play a crucial role in enhancing the catalytic activity and selectivity of the compounds . The combination of these properties allows cobalt-niobium compounds to effectively catalyze reactions by facilitating the transfer of electrons and protons between reactants .
Comparison with Similar Compounds
Similar Compounds: Cobalt-niobium compounds can be compared with other transition metal compounds, such as cobalt-tantalum and cobalt-titanium compounds. These compounds share similar properties, such as high melting points and resistance to corrosion .
Uniqueness: What sets cobalt-niobium compounds apart is their unique combination of redox and acid properties, which make them highly effective catalysts for a variety of reactions . Additionally, the ability of cobalt-niobium compounds to form stable oxides and other compounds under different reaction conditions further enhances their versatility and applicability in scientific research and industrial applications .
Properties
CAS No. |
66273-51-6 |
|---|---|
Molecular Formula |
Co4Nb |
Molecular Weight |
328.63915 g/mol |
IUPAC Name |
cobalt;niobium |
InChI |
InChI=1S/4Co.Nb |
InChI Key |
OFWANIXEWSOOAD-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















